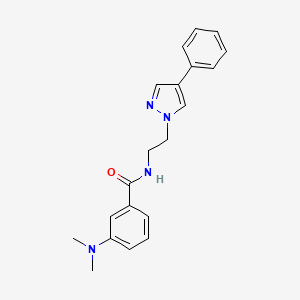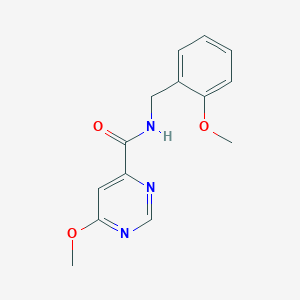
3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a dimethylamino group, and a phenyl-pyrazolyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through a series of reactions involving the corresponding benzoyl chloride, dimethylamine, and the appropriate phenyl-pyrazolyl ethylamine .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The benzamide group would contribute to the rigidity of the molecule, while the dimethylamino and phenyl-pyrazolyl groups could potentially participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, while the dimethylamino group could potentially participate in various types of nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzamide, dimethylamino, and phenyl-pyrazolyl groups. For example, the compound is likely to be relatively polar due to the presence of the benzamide and dimethylamino groups, which could influence its solubility in various solvents .Scientific Research Applications
Synthesis and Chemical Behavior
Synthesis of Novel Derivatives : The synthesis of novel pyrazolopyrimidine, triazolopyrimidine, pyridopyrimidine, and triazine derivatives incorporating thiazolobenzimidazole moieties has been explored. These compounds, including derivatives of the base compound, show moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Microwave-assisted Synthesis : Microwave-assisted synthesis techniques have been used to create pyrazolopyridine derivatives, which have shown significant antioxidant, antitumor, and antimicrobial activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Cytotoxic and Antitumor Activities
Cytotoxic Activity of Carboxamide Derivatives : Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for growth inhibitory properties against various cancer cell lines. These compounds have shown potent cytotoxicity, with some having IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Anticancer Derivatives of Pyrazoloacridine and Indoloacridine : Pyrazoloacridine derivatives were prepared and showed considerable cytotoxicity in various cell lines. The study indicates potential applications in cancer therapy (Bu, Chen, Deady, & Denny, 2002).
Antimicrobial and Biological Activities
Antimicrobial Activities of New Derivatives : New thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, related to the base compound, have been synthesized and evaluated for antimicrobial properties. Some of these compounds exhibited promising activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Biological Evaluation of Benzamide Derivatives : A series of benzamide derivatives were synthesized and tested for their biological activities, including against human recombinant alkaline phosphatase and ecto-5′-nucleotidases. These compounds possess potential for applications in medicinal chemistry (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Future Directions
The compound “3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide” could potentially be of interest in a variety of research areas due to its complex structure and the presence of several different functional groups. Future research could explore its synthesis, properties, and potential applications in more detail .
properties
IUPAC Name |
3-(dimethylamino)-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-23(2)19-10-6-9-17(13-19)20(25)21-11-12-24-15-18(14-22-24)16-7-4-3-5-8-16/h3-10,13-15H,11-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIMTXANSNQKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2576674.png)
![N,N'-((3aR,4S,7R,7aS)-5-isopropyl-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2576676.png)
![N-(3,4-dimethylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2576677.png)
![N'-(2-Cyanophenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2576679.png)

![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)


![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)